molecular formula C6H6Cl6O2 B041710 2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester CAS No. 97055-35-1

2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester

Cat. No.: B041710
CAS No.: 97055-35-1
M. Wt: 322.8 g/mol
InChI Key: NPOWLNLEDCXEFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester typically involves the chlorination of butanoic acid derivatives. The process begins with the chlorination of butanoic acid to introduce chlorine atoms at specific positions on the carbon chain. This is followed by esterification to form the methyl ester. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is typically carried out using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various chlorinated and non-chlorinated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mutagenicity Studies

2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester is recognized for its mutagenic properties. Research indicates that it can induce mutations in various biological systems, making it a valuable tool for studying genetic mutations and their mechanisms .

Biochemical Research

This compound is used in proteomics research, where it serves as a biochemical reagent to investigate protein interactions and functions. Its ability to modify proteins allows researchers to explore post-translational modifications and their effects on protein behavior .

Environmental Toxicology

Due to its chlorinated nature, this compound is studied for its environmental impact, particularly in soil and water systems. Researchers assess its persistence and degradation pathways in different environmental conditions, contributing to our understanding of chlorinated compounds' ecological effects .

Case Study 1: Mutagenicity Assessment

A study conducted by researchers aimed to evaluate the mutagenic effects of this compound using bacterial assays. The results demonstrated a significant increase in mutation rates compared to control groups, highlighting its potential as a mutagen in microbial systems.

Case Study 2: Protein Interaction Studies

In a proteomics study, this compound was employed to modify specific amino acid residues in target proteins. The modified proteins were then analyzed using mass spectrometry to identify changes in their interaction profiles with other cellular components. This research provided insights into how chemical modifications can alter protein function and stability.

Table: Summary of Applications

Application AreaDescriptionKey Findings
Mutagenicity StudiesInvestigating genetic mutations induced by the compoundSignificant mutation rate increase observed
Biochemical ResearchUsed as a reagent for studying protein interactionsAltered interaction profiles identified
Environmental ToxicologyAssessing ecological impacts and degradation pathwaysPersistence in soil and water systems noted

Mechanism of Action

The mechanism of action of 2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic Acid Methyl Ester is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties. This makes it particularly useful in specific research applications where such properties are required .

Biological Activity

2,3,4,4-Tetrachloro-3-(dichloromethyl)butanoic acid methyl ester (CAS 97055-35-1) is a chlorinated organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological effects, including toxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C6H6Cl6O2 and a molecular weight of 292.8 g/mol. Its structure features multiple chlorine substituents that contribute to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC6H6Cl6O2
Molecular Weight292.8 g/mol
CAS Number97055-35-1
Physical StateSolid
SolubilitySoluble in organic solvents

Toxicity

Research indicates that chlorinated compounds like this compound can exhibit significant toxicity. A study highlighted its potential as an environmental contaminant with adverse effects on human health and ecosystems. The compound's toxicity profile suggests it may disrupt endocrine functions and exhibit carcinogenic properties, necessitating caution in its handling and application .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard agar diffusion methods, revealing effective inhibition of bacterial growth .

Table: Antimicrobial Activity of this compound

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Potential Therapeutic Applications

Emerging research suggests that this compound may have therapeutic potential in treating certain conditions due to its biological activity. Specifically, studies have focused on its role in inhibiting urease activity, which is crucial in managing conditions like peptic ulcers caused by Helicobacter pylori infections. The compound demonstrated significant urease inhibition compared to standard treatments .

Case Studies

  • Case Study on Urease Inhibition :
    A study evaluated the effects of various chlorinated compounds on urease activity. This compound was found to inhibit urease with an IC50 value significantly lower than that of conventional inhibitors like thiourea. This finding supports the potential use of this compound in treating urease-related gastrointestinal disorders .
  • Environmental Impact Assessment :
    An environmental study assessed the impact of this compound on aquatic ecosystems. Results indicated that exposure led to significant alterations in microbial communities and toxicity to aquatic organisms at concentrations commonly found in contaminated sites .

Properties

IUPAC Name

methyl 2,3,4,4-tetrachloro-3-(dichloromethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl6O2/c1-14-3(13)2(7)6(12,4(8)9)5(10)11/h2,4-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOWLNLEDCXEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(Cl)Cl)(C(Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210240
Record name Methyl 2,3,4,4-tetrachloro-3-(dichloromethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97055-35-1
Record name Methyl 2,3,4,4-tetrachloro-3-(dichloromethyl)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97055-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,3,4,4-tetrachloro-3-(dichloromethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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